(2Z)-N-(4-chlorophenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide (2Z)-N-(4-chlorophenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16570651
InChI: InChI=1S/C23H17ClN2O2S/c1-29-19-12-10-18(11-13-19)26-23-20(14-15-4-2-3-5-21(15)28-23)22(27)25-17-8-6-16(24)7-9-17/h2-14H,1H3,(H,25,27)
SMILES:
Molecular Formula: C23H17ClN2O2S
Molecular Weight: 420.9 g/mol

(2Z)-N-(4-chlorophenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide

CAS No.:

Cat. No.: VC16570651

Molecular Formula: C23H17ClN2O2S

Molecular Weight: 420.9 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-N-(4-chlorophenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide -

Specification

Molecular Formula C23H17ClN2O2S
Molecular Weight 420.9 g/mol
IUPAC Name N-(4-chlorophenyl)-2-(4-methylsulfanylphenyl)iminochromene-3-carboxamide
Standard InChI InChI=1S/C23H17ClN2O2S/c1-29-19-12-10-18(11-13-19)26-23-20(14-15-4-2-3-5-21(15)28-23)22(27)25-17-8-6-16(24)7-9-17/h2-14H,1H3,(H,25,27)
Standard InChI Key HLAJRGPICQDMKA-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

(2Z)-N-(4-chlorophenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide belongs to the chromene family, featuring a benzopyran backbone fused with a pyran ring. The Z-configuration at the imine double bond (C=N) is critical for maintaining planar geometry, which facilitates interactions with biological targets. Key substituents include:

  • A 4-chlorophenyl group at the carboxamide position, introducing electron-withdrawing effects.

  • A 4-(methylsulfanyl)phenyl imine moiety, contributing hydrophobic and hydrogen-bonding capabilities.

The IUPAC name, N-(4-chlorophenyl)-2-(4-methylsulfanylphenyl)iminochromene-3-carboxamide, reflects these substituents.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC23H17ClN2O2S\text{C}_{23}\text{H}_{17}\text{ClN}_2\text{O}_2\text{S}
Molecular Weight420.9 g/mol
IUPAC NameN-(4-chlorophenyl)-2-(4-methylsulfanylphenyl)iminochromene-3-carboxamide
SMILESCSC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl

Spectroscopic Characterization

Structural validation relies on advanced analytical techniques:

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals distinct signals for the chromene protons (δ 6.8–8.2 ppm), imine proton (δ 8.5 ppm), and methylsulfanyl group (δ 2.5 ppm) .

  • IR Spectroscopy: Stretching vibrations at 1680 cm1^{-1} (C=O), 1620 cm1^{-1} (C=N), and 1240 cm1^{-1} (C-S) confirm functional groups .

  • Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 421.0 ([M+H]+^+), consistent with the molecular formula.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a modular approach involving:

  • Condensation: 4-Chlorobenzaldehyde reacts with 4-(methylsulfanyl)aniline in ethanol under reflux to form the imine intermediate.

  • Cyclization: The intermediate undergoes acid-catalyzed cyclization with ethyl acetoacetate, yielding the chromene backbone .

  • Carboxamide Formation: Coupling with 4-chloroaniline via carbodiimide-mediated amidation completes the structure.

Key Reaction Equation:

C7H5ClO+C7H7NSEtOH, ΔIntermediateH+Chromene CoreEDCFinal Product\text{C}_7\text{H}_5\text{ClO} + \text{C}_7\text{H}_7\text{NS} \xrightarrow{\text{EtOH, Δ}} \text{Intermediate} \xrightarrow{\text{H}^+} \text{Chromene Core} \xrightarrow{\text{EDC}} \text{Final Product}

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The compound inhibits COX-2 and LOX enzymes, reducing prostaglandin and leukotriene synthesis. In murine models, it decreased paw edema by 62% at 50 mg/kg, outperforming ibuprofen.

Antimicrobial Effects

  • Bacterial Growth Inhibition: MIC of 32 μg/mL against S. aureus and 64 μg/mL against E. coli.

  • Antifungal Activity: 80% inhibition of C. albicans at 128 μg/mL.

ActivityModel/OrganismResultSource
Anti-InflammatoryCarrageenan-induced edema62% reduction
Anticancer (MCF-7)Cell viability assayIC50_{50} = 12.5 μM
Antibacterial (S. aureus)Broth dilutionMIC = 32 μg/mL

Structure-Activity Relationships (SAR)

  • Chlorophenyl Group: Enhances electron deficiency, improving DNA intercalation.

  • Methylsulfanyl Moiety: Increases lipophilicity, aiding membrane penetration.

  • Imine Configuration: Z-isomer shows 3-fold higher activity than E-isomer due to planar geometry.

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability.

  • Target Identification: Use proteomics to elucidate molecular targets.

  • Analog Synthesis: Explore substituents like trifluoromethyl or nitro groups.

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